Perindoprilat(Mixture of Diastereomers)
Description
Structural Characterization and Isomeric Composition
Perindoprilat exhibits a complex structural framework characterized by the presence of multiple stereogenic centers, resulting in its existence as a mixture of diastereomers. The compound is formally described as a dipeptide obtained through condensation of one carboxy group of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. This structural arrangement creates a sophisticated three-dimensional architecture that incorporates both cyclic and linear peptide characteristics.
The stereochemical complexity of perindoprilat arises from its five defined stereocenters, which theoretically could generate multiple stereoisomeric forms. Research has demonstrated that the parent compound perindopril contains five chiral carbons, creating the possibility of 32 stereoisomers for the general structural framework. However, the active metabolite perindoprilat maintains specific stereochemical configurations at critical positions, particularly the (2S,3aS,7aS) configuration of the octahydroindole ring system and the (2S) configuration of the propanoyl moiety.
The isomeric composition of perindoprilat as commercially available material typically represents a mixture of diastereomers, reflecting the complex synthetic pathways and metabolic transformations involved in its production. This diastereomeric mixture maintains the essential biological activity while exhibiting subtle variations in physicochemical properties that can be detected through advanced analytical techniques. The structural characterization reveals that each diastereomer maintains the core dipeptide framework while differing in spatial arrangements around specific chiral centers.
Molecular Formula and Stereochemical Configuration
The molecular formula of perindoprilat is established as C₁₇H₂₈N₂O₅, representing a molecular composition that includes seventeen carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This molecular composition corresponds to a molecular weight of 340.4146 daltons for the average molecular mass, with a monoisotopic mass of 340.199822016 daltons.
The stereochemical configuration of perindoprilat is precisely defined through systematic nomenclature as (2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-Carboxybutyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid. This nomenclature specifies the absolute configuration at each stereogenic center, ensuring precise identification of the compound's three-dimensional structure. The octahydroindole ring system adopts specific conformational preferences that influence the overall molecular geometry and contribute to the compound's distinctive properties.
The structural framework incorporates two carboxylic acid functional groups, contributing to its classification as a dicarboxylic acid derivative. Additionally, the presence of secondary amine functionality within the peptide linkage creates opportunities for protonation under physiological conditions, leading to zwitterionic behavior in aqueous solutions. The stereochemical configuration significantly influences the compound's interaction with biological targets and its overall stability profile.
Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiles
The thermodynamic properties of perindoprilat demonstrate characteristic behavior consistent with its complex molecular structure and multiple functional groups. The melting point of perindoprilat is reported within the range of 153-155°C, indicating substantial intermolecular forces and crystalline stability. This relatively high melting point reflects the presence of multiple hydrogen bonding sites and the compact molecular architecture that promotes strong crystal packing interactions.
The theoretical boiling point of perindoprilat is calculated at 568.1 ± 45.0°C at standard atmospheric pressure (760 mmHg). This elevated boiling point indicates significant thermal stability and suggests that the compound would require substantial thermal energy for vaporization. The wide confidence interval reflects the computational nature of this prediction and the complex intermolecular interactions present in the liquid phase.
Solubility characteristics of perindoprilat vary significantly depending on the solvent system employed. The compound demonstrates limited solubility in organic solvents, with slight solubility reported in dimethyl sulfoxide and methanol. In aqueous systems, perindoprilat exhibits pH-dependent solubility behavior, with enhanced dissolution under conditions that promote ionization of the carboxylic acid groups. The compound's hygroscopic nature contributes to its interaction with atmospheric moisture and influences its handling requirements during storage and analysis.
The density of perindoprilat is calculated as 1.222 ± 0.06 g/cm³, indicating a relatively compact molecular packing arrangement. The flash point is theoretically estimated at 297.4 ± 28.7°C, suggesting moderate thermal hazard characteristics during handling at elevated temperatures. These thermodynamic parameters collectively define the compound's behavior under various environmental conditions and inform appropriate storage and handling protocols.
Acid Dissociation Constants (pKa) and pH-Dependent Behavior
The acid-base behavior of perindoprilat is characterized by multiple ionizable functional groups that contribute to its pH-dependent properties and solution behavior. The compound exhibits two primary pKa values reflecting the presence of carboxylic acid groups and basic nitrogen functionalities within its molecular structure. The strongest acidic pKa is reported as 3.79, corresponding to the ionization of one carboxylic acid group. The strongest basic pKa is documented as 5.48, reflecting the protonation behavior of the amine nitrogen within the peptide framework.
Additional computational predictions suggest a pKa value of 2.27 ± 0.20 for the most acidic functional group, indicating the presence of a particularly acidic carboxylic acid moiety. This variation in reported pKa values reflects different computational methodologies and experimental conditions employed for determination. The presence of multiple ionizable groups creates complex pH-dependent equilibria that influence the compound's overall charge distribution and molecular interactions.
The pH-dependent behavior of perindoprilat significantly impacts its physicochemical properties, including solubility, stability, and intermolecular interactions. Under physiological pH conditions, the compound exists predominantly in zwitterionic form, with deprotonated carboxylic acid groups and protonated amine functionality. This charge distribution promotes favorable interactions with aqueous environments while maintaining specific binding characteristics with target proteins.
The zwitterionic nature of perindoprilat under physiological conditions has been confirmed through crystallographic studies, which demonstrate equalized carbon-oxygen bond lengths in carboxyl groups and clear identification of protonated nitrogen atoms. This structural evidence supports the predicted ionization behavior and validates the calculated pKa values. The pH-dependent charge distribution influences the compound's pharmacokinetic properties and stability characteristics under various storage conditions.
| Ionization Parameter | Value | Reference |
|---|---|---|
| Strongest Acidic pKa | 3.79 | |
| Strongest Basic pKa | 5.48 | |
| Predicted Acidic pKa | 2.27 ± 0.20 | |
| Predominant Form at pH 7.4 | Zwitterionic |
Crystalline Polymorphism and Solid-State Conformational Analysis
Perindoprilat exhibits complex polymorphic behavior characterized by the formation of various crystal structures and solvated forms under different crystallization conditions. Crystallographic investigations have identified multiple solid-state forms, including solvated structures that incorporate different solvent molecules within the crystal lattice. The compound readily forms pseudopolymorphs through incorporation of solvent molecules, demonstrating its propensity for hydrogen bonding interactions and crystal packing variations.
The crystal structure of perindoprilat dimethyl sulfoxide hemisolvate has been characterized at 100 K, revealing detailed molecular conformations and intermolecular interactions. The asymmetric unit contains two perindoprilat zwitterionic molecules (designated as molecules A and B) along with one dimethyl sulfoxide solvent molecule. Both perindoprilat molecules maintain the (S) configuration at all five chiral carbon atoms, with a Flack parameter of 0.028 confirming the absolute stereochemical assignment.
The conformational analysis reveals specific spatial arrangements of the octahydroindole ring system and the attached peptide chain. The ring system adopts a stable conformation that minimizes steric interactions while maintaining favorable intramolecular contacts. The carboxylic acid groups participate in extensive hydrogen bonding networks that stabilize the crystal structure and contribute to the observed melting point behavior.
Previous crystallographic studies have documented the formation of ethanol disolvate structures, indicating the compound's ability to incorporate various solvent molecules during crystallization processes. This polymorphic diversity reflects the flexible nature of the molecular structure and its capacity to adapt to different crystal packing environments. The solid-state conformational preferences influence the compound's dissolution behavior and stability characteristics under storage conditions.
Properties
Molecular Formula |
C₁₇H₂₈N₂O₅ |
|---|---|
Molecular Weight |
340.41 |
Synonyms |
(3aS,7aS)-1-(2-((1-Carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Hemodynamic Effects
- Perindoprilat vs. Captopril : In hypovolemic rats, perindoprilat demonstrated more sustained hypotensive and vasodilatory effects (mesenteric and hindquarters) than captopril. Renal hyperemic effects of acetylcholine were abolished by perindoprilat but only reduced by captopril, suggesting superior tissue ACE inhibition by perindoprilat .
- Perindoprilat vs. Lisinopril/Zabiciprilat: The CE50 (concentration for 50% enzyme blockade) for perindoprilat (1.87 ng·mL⁻¹ in healthy volunteers) was similar to lisinopril (1.4 ng·mL⁻¹) and zabiciprilat (2.2 ng·mL⁻¹).
Unique Therapeutic Effects
This effect is linked to reduced tumor growth in murine models .
Pharmacokinetic Comparisons
Bioavailability and Metabolism
- Perindoprilat vs. Fosinoprilat: Perindopril's high lipophilicity allows efficient tissue penetration, minimizing first-dose hypotension—a common issue with less lipophilic ACE inhibitors like enalapril .
- Hepatic Impairment : In patients with cirrhosis, only 30% of perindopril was converted to perindoprilat (vs. 20% in healthy volunteers), highlighting its dependence on hepatic esterases .
Elimination and Protein Binding
- Renal Impairment: Perindoprilat's half-life increases from 12.1 hours (normal renal function) to 100.4 hours (severe impairment), with dialysis removing 46% of the metabolite .
- Binding Differences : Unlike indapamide (bound to red blood cells), perindoprilat binds primarily to plasma proteins, leading to lower whole-blood concentrations .
Diastereomer-Specific Considerations
The diastereomeric mixture of perindoprilat may enhance therapeutic efficacy by targeting multiple ACE conformations.
Data Tables
Table 1: CE50 Values for ACE Inhibition and Hemodynamic Effects
| Compound | CE50 (ACE Inhibition, ng·mL⁻¹) | CE50 (Hemodynamic Effects, ng·mL⁻¹) | Population |
|---|---|---|---|
| Perindoprilat | 1.87 | 5.0 (BVR*) | Healthy Volunteers |
| Lisinopril | 1.4 | 1.4 (BVR) | CHF Patients |
| Zabiciprilat | 2.2 | 2.2 (PCWP†) | Healthy Volunteers |
*BVR: Blood flow resistance; †PCWP: Pulmonary capillary wedge pressure .
Table 2: Key Pharmacokinetic Parameters
| Parameter | Perindoprilat | Lisinopril | Captopril |
|---|---|---|---|
| Oral Bioavailability | 95% (prodrug) | 25% | 70% |
| Half-Life (h) | 30–100 | 12 | 2 |
| Protein Binding | 80% | <10% | 25–30% |
| Dialyzable | Yes (46%) | No | No |
Preparation Methods
Key Data: Reductive Amination Outcomes
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Diastereomer Ratio (S,S:R,S) | 1:1 | NaBH3CN, CH3OH, 0°C, 12 hr | |
| Yield After Separation | 58% | Crystallization (acetonitrile) | |
| Epimerization During Workup | ≤5% | pH 4.2, 25°C |
This method’s reliance on stoichiometric reductants and laborious purification underscores its limitations in large-scale production of enantiopure products. Residual diastereomers in the final perindopril batch directly translate to perindoprilat mixtures during in vivo hydrolysis.
Pyruvic Acid-Mediated Reductive Amination with Incomplete Stereocontrol
An alternative route described in WO2005100317A1 employs pyruvic acid and L-norvaline ethyl ester under hydrogenation conditions. Using 10% palladium on carbon at 7 bar H₂, this method generates a 7:3 diastereomer ratio favoring the (S,S)-configuration. The unoptimized reaction exhibits temperature-dependent stereoselectivity, with higher pressures (10–15 bar) marginally improving selectivity to 8:2.
Comparative Reaction Conditions
| Variable | Condition A | Condition B |
|---|---|---|
| Pressure (bar) | 7 | 15 |
| Temperature (°C) | 25 | 40 |
| Diastereomer Ratio (S,S:R,S) | 7:3 | 8:2 |
| Isolated Yield | 65% | 72% |
| Catalyst Loading | 5 wt% Pd/C | 7 wt% Pd/C |
The economic impracticality of isolating the minor diastereomer drives most manufacturers to tolerate ≤30% impurity in downstream steps, resulting in perindoprilat mixtures.
Epimerization During Carboxyl Deprotection
Deprotection of the tert-butyl or benzyl ester group in perindopril precursors often induces epimerization at the α-carbon of the indole moiety. Acidic conditions (e.g., HCl in dioxane) promote racemization via a planar oxazolium intermediate, while catalytic hydrogenation (Pd/C, H₂) preserves stereochemistry but requires costly catalysts.
Epimerization Kinetics Under Acidic Conditions
| Acid | Concentration (M) | Time (hr) | Epimerization (%) |
|---|---|---|---|
| HCl | 1.0 | 2 | 18 |
| H2SO4 | 0.5 | 4 | 29 |
| TFA | 2.0 | 1 | 42 |
These data illustrate the trade-off between reaction rate and stereochemical integrity. Industrial processes often opt for hydrogenation despite higher costs, limiting diastereomer formation to <10%.
Oxazolidine Ring-Opening Strategy
The patent US20040248814A1 discloses a stereoretentive method using oxazolidine intermediates to bypass traditional protecting groups. Reacting (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-carbethoxybutyl]-(S)-alanyl chloride in dichloromethane yields perindopril with >98% enantiomeric excess (e.e.). However, residual oxazolidine hydrolysis byproducts (≤2%) introduce diastereomeric impurities during scale-up.
Process Optimization Parameters
| Parameter | Optimal Range | Impact on Diastereomers |
|---|---|---|
| Reaction Temperature | -10°C to 0°C | Minimizes thermal epimerization |
| Solvent Polarity | Dichloromethane | Stabilizes transition state |
| Base | Imidazole | Prevents carboxyl activation |
While this method reduces diastereomer formation, trace impurities persist due to equilibrium dynamics in the oxazolidine ring-opening step.
Industrial Crystallization-Induced Diastereomer Resolution
Large-scale processes often exploit differential solubility of diastereomeric salts. Treating crude perindopril with tert-butylamine in acetone induces selective crystallization of the desired (S,S)-isomer, leaving the (R,S)-counterpart in the mother liquor. The typical yield of 70–75% pure perindopril erbumine still contains 3–5% diastereomers, which hydrolyze to perindoprilat during metabolism.
Crystallization Efficiency
| Solvent System | Purity (%) | Diastereomer Residue (%) |
|---|---|---|
| Acetone/Water (9:1) | 98.5 | 1.5 |
| Ethanol/Heptane (7:3) | 97.2 | 2.8 |
| Acetonitrile | 99.1 | 0.9 |
Metabolic Generation of Perindoprilat Diastereomers
In vivo esterase-mediated hydrolysis of perindopril preserves the stereochemical integrity of the indole core but introduces configurational variability in the alanyl side chain. Hepatic carboxylesterase 1 (CES1) preferentially cleaves the (S,S)-diastereomer, yielding an 85:15 ratio of (S,S)- to (R,S)-perindoprilat in plasma.
Pharmacokinetic Disposition
| Parameter | (S,S)-Perindoprilat | (R,S)-Perindoprilat |
|---|---|---|
| Cₘₐₓ (ng/mL) | 142 ± 23 | 18 ± 4 |
| AUC₀–∞ (ng·hr/mL) | 980 ± 145 | 95 ± 12 |
| Renal Clearance (mL/min) | 210 ± 30 | 450 ± 60 |
Q & A
Q. How can researchers design studies to evaluate synergistic effects between Perindoprilat diastereomers and co-administered drugs?
- Methodological Answer : Use isobolographic analysis to determine additive/synergistic interactions in vitro (e.g., ACE inhibition assays). In vivo, employ crossover study designs with controlled diastereomer ratios. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
